molecular formula C20H23N5O3 B2671639 1-(3,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 942009-42-9

1-(3,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2671639
CAS No.: 942009-42-9
M. Wt: 381.436
InChI Key: BNBOKVPPFAFMSX-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a sophisticated chemical compound designed for advanced pharmaceutical and biological research. As a derivative of the pyrazolo[3,4-d]pyridazine scaffold, this compound is of significant interest in the development of novel therapeutic agents . Its core structure is closely related to compounds that have been investigated as potent thyroid hormone receptor agonists . The specific molecular architecture, featuring a 3,4-dimethylphenyl group and a morpholino-2-oxoethyl side chain, is engineered to modulate interactions with key biological targets, potentially offering a pathway for influencing metabolic pathways . The primary research applications for this compound are in the fields of drug discovery and medicinal chemistry. It serves as a key intermediate or a target molecule for scientists studying metabolic diseases . Its potential mechanism of action is inferred from its structural relatives, which function as agonists for nuclear receptors like the thyroid hormone receptor . By acting as an agonist, the compound may help in elucidating the role of these receptors in various physiological processes, including the treatment of conditions such as hypothyroidism, obesity, atherosclerosis, hypercholesterolemia, hyperlipidemia, and non-alcoholic steatohepatitis (NASH) . The inclusion of the morpholine ring in its structure is a strategic modification often employed to fine-tune properties like solubility and metabolic stability, as well as to engage in specific hydrogen-bonding interactions with enzymatic targets. Researchers will find this compound valuable for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and in vitro biological screening assays. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant patent literature, such as WO2007009913A1, for further background on the therapeutic applications of similar pyridazinone derivatives .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-methyl-6-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-13-4-5-16(10-14(13)2)25-19-17(11-21-25)15(3)22-24(20(19)27)12-18(26)23-6-8-28-9-7-23/h4-5,10-11H,6-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBOKVPPFAFMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCOCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Cyclization to form the pyrazolopyridazine core: The pyrazole intermediate is then reacted with appropriate reagents to form the pyrazolopyridazine core.

    Introduction of the morpholino group: This step involves the reaction of the pyrazolopyridazine intermediate with morpholine derivatives under suitable conditions.

    Final modifications: The final compound is obtained by introducing the 3,4-dimethylphenyl and 2-oxoethyl groups through various organic reactions such as alkylation or acylation.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs and therapeutic agents.

    Chemical Biology: It is used as a tool compound to investigate the mechanisms of action of related compounds and to identify new biological targets.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes, receptors, or other proteins involved in disease-related pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

  • Pyrazolo[3,4-d]pyrimidin-4-ones (e.g., compounds 2–10 in ): Replace pyridazinone with pyrimidinone, reducing ring size from six- to five-membered. Thioether linkages at the 6-position (e.g., 2–10) vs. morpholino-oxoethyl in the target compound. Thioethers may reduce solubility but enhance membrane permeability .
  • Pyrazolo[3,4-b]pyrazin-5(4H)-ones (): Feature a pyrazine ring instead of pyridazinone. Substituents like dimethyl groups and amino acid derivatives (e.g., 13a–e) highlight the role of lactamization in stability .

Substituent-Driven Activity

  • Antitumor Pyrazolo[3,4-d]pyrimidin-4-ones (): Compounds like 10e (IC50 = 11 µM vs. MCF-7) feature benzylideneamino groups at position 5, suggesting electron-withdrawing substituents enhance cytotoxicity. The target compound’s morpholino group may offer similar polarity but distinct binding modes .
  • Halogenated Derivatives (): 6-(2,4-Dichloroanilino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one includes chloro groups, which may increase toxicity compared to the target compound’s methyl and morpholino substituents .

Pharmacological Implications

Biological Activity

1-(3,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a synthetic compound belonging to the pyrazolo[3,4-d]pyridazinone class. This compound has attracted attention due to its potential biological activities, including anticancer and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H20N4O2\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_2

This structure features a pyrazolo ring fused with a pyridazine moiety, along with morpholine and dimethylphenyl substituents that contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have shown that pyrazolo[3,4-d]pyridazinones can inhibit specific cancer cell lines. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Apoptosis induction
MDA-MB-23110.0Cell cycle arrest

2. Anti-inflammatory Activity

The compound has shown potential in reducing inflammation markers such as TNF-α and nitric oxide (NO) production in various in vitro models. This suggests its utility in treating inflammatory conditions.

3. Enzyme Inhibition

Research indicates that derivatives of this compound may act as inhibitors of specific enzymes involved in cancer progression, such as Polo-like kinase 1 (Plk1). Inhibition of Plk1 has been linked to reduced tumor growth in preclinical models.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of various pyrazolo derivatives against breast cancer cell lines. The results indicated that the compound exhibited a synergistic effect when combined with doxorubicin, enhancing cytotoxicity compared to doxorubicin alone. The combination index method confirmed these findings.

Case Study 2: Anti-inflammatory Effects

In another study, the compound was tested for its ability to inhibit LPS-induced inflammation in macrophages. The results showed a significant decrease in pro-inflammatory cytokines, suggesting potential therapeutic applications for inflammatory diseases.

The biological activities observed can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : It disrupts normal cell cycle progression in cancer cells.
  • Enzyme Inhibition : By inhibiting key enzymes like Plk1, it impedes cancer cell proliferation.

Q & A

Q. Critical Factors :

  • Solvent choice (polar aprotic solvents enhance reaction rates).
  • Catalyst efficiency (Pd-based catalysts improve cross-coupling yields) .
  • Temperature control to avoid side reactions (e.g., decomposition above 100°C).

Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring connectivity (e.g., distinguishing pyridazinone protons at δ 7.2–8.1 ppm) .
  • HPLC : Monitors purity (>95% threshold) and detects byproducts .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 423.18) .
  • X-ray Crystallography : Resolves steric effects of the 3,4-dimethylphenyl group .

How can researchers optimize the synthetic route to improve scalability while maintaining functional group compatibility?

Advanced
Methodological Approach :

Stepwise Optimization :

  • Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Use flow chemistry for high-yield cyclization steps .

Catalyst Screening : Test Pd(OAc)₂/XPhos systems for improved coupling efficiency .

In-line Analytics : Implement PAT (Process Analytical Technology) to monitor intermediates in real time .

Q. Example Workflow :

StepReactionConditionsYield Improvement
1CyclizationDMF, 80°C → CPME, 70°C75% → 88%
2Morpholino CouplingPd(PPh₃)₄ → Pd(OAc)₂/XPhos65% → 82%

What structural features contribute to its biological activity, and how can SAR studies guide derivative design?

Advanced
Key Features :

  • Morpholino-2-oxoethyl group : Enhances solubility and kinase inhibition (e.g., Plk1 IC₅₀ = 12 nM) .
  • 3,4-Dimethylphenyl group : Increases lipophilicity, improving membrane permeability (LogP = 2.8) .

Q. SAR Insights :

Substituent ModificationBiological ImpactReference
Replacement of morpholino with piperidine↓ Activity (IC₅₀ > 100 nM)
Fluorine addition to phenyl ring↑ Selectivity for reductase enzymes
Methyl → Ethyl at position 4Retains activity but alters metabolic stability

How does the compound interact with molecular targets like kinases or reductases, and what experimental approaches validate these interactions?

Advanced
Mechanistic Studies :

  • Kinase Inhibition Assays : Use TR-FRET (Time-Resolved FRET) to measure ATP-binding displacement .
  • Reductase Inhibition : NADPH consumption assays (e.g., aldose reductase inhibition IC₅₀ = 8 nM) .
  • Molecular Docking : Predict binding modes with AutoDock Vina; morpholino oxygen forms H-bonds with kinase hinge regions .

Q. Validation Workflow :

In vitro assays (enzyme/substrate kinetics).

Cellular models (e.g., cancer cell lines for antiproliferative EC₅₀).

Mutagenesis studies to confirm binding site residues.

How should researchers address contradictions in biological activity data across different studies?

Advanced
Root Causes :

  • Assay Variability : Differences in enzyme sources (recombinant vs. native) .
  • Cell Line Heterogeneity : Genetic drift in cancer models affects IC₅₀ .
  • Purity Discrepancies : Impurities >5% skew dose-response curves .

Q. Resolution Strategies :

Standardize Protocols : Use identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5).

Cross-validate with Orthogonal Assays : Compare fluorescence-based and radiometric readouts.

Publish Full Datasets : Include raw HPLC traces and NMR spectra .

What computational methods predict the compound's binding modes and pharmacokinetic properties?

Advanced
Tools and Workflows :

  • Molecular Dynamics (MD) : AMBER or GROMACS simulate ligand-protein stability (e.g., 100 ns trajectories) .
  • ADMET Prediction : SwissADME estimates bioavailability (%F = 68) and CYP450 interactions .
  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize electron distribution for SAR .

Q. Case Study :

  • LogD Prediction : Experimental (2.8) vs. computed (2.5) using MarvinSuite .
  • Metabolic Hotspots : Morpholino group resists oxidative degradation (t₁/₂ = 4.2 h in microsomes) .

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